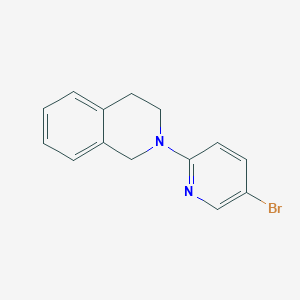

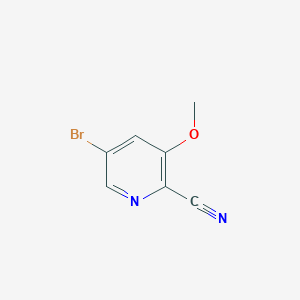

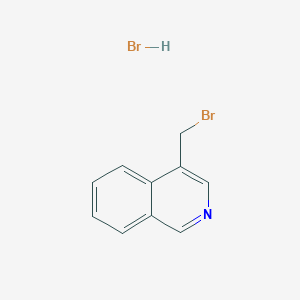

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .Molecular Structure Analysis

The molecular structure of similar compounds typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature, with a density around 1.5 g/cm³ . They often have a high boiling point .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

Reactions of bromoethoxyisoquinolines, including those with bromo and ethoxy substituents on the pyridine nucleus, typically involve nucleophilic substitution of the bromo atom. This process is used in various chemical syntheses and can result in a range of compounds, including biisoquinolines under certain conditions (Sanders et al., 2010). The synthesis of novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines demonstrates the utility of related isoquinoline structures in creating antimicrobial compounds, highlighting the potential for structural variations to produce medically relevant substances (Zaki et al., 2019).

Radical Cyclization and Complex Molecule Construction

Isoquinoline derivatives, such as pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, can be synthesized from related compounds using radical cyclization, a method important for constructing complex molecular structures. This process often involves the addition of aryl radical to specific rings in the molecule, demonstrating the compound's versatility in synthesizing a variety of structurally intricate molecules (Majumdar & Mukhopadhyay, 2003).

Catalytic Reactions and Synthesis Enhancement

Certain isoquinoline compounds, like tetrahydroisoquinoline, are involved in catalytic reactions such as redox-neutral annulations. These reactions involve dual C–H bond functionalization, highlighting the compound's utility in catalysis and synthesis enhancement, which is pivotal in creating complex molecules efficiently (Zhu & Seidel, 2017).

Antimicrobial Evaluation

The structural framework of isoquinoline allows for the creation of spiroisoquinoline derivatives, which can be evaluated for antimicrobial properties. This application is crucial in drug discovery, particularly in finding new compounds with potential uses in treating infections caused by various pathogenic strains of bacteria and fungi (Faty et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLAIRZHEAKECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)